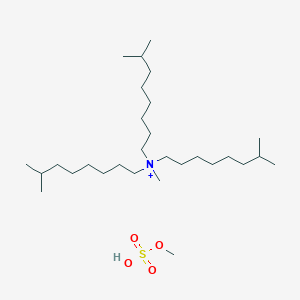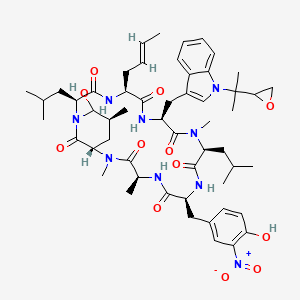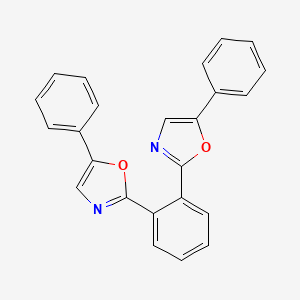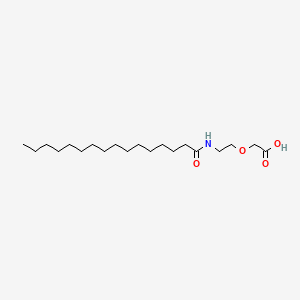
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid is a chemical compound with the molecular formula C20H39NO4 and a molar mass of 357.53 g/mol It is characterized by the presence of a long hexadecyl chain, an amide group, and an ethoxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Oxohexadecyl)amino)ethoxy)acetic acid typically involves the reaction of hexadecanoic acid with ethylenediamine to form an intermediate amide. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving lipid metabolism and membrane interactions.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (2-((1-Oxohexadecyl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The long hexadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The amide and ethoxyacetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-((1-Oxooctadecyl)amino)ethoxy)acetic acid: Similar structure with an octadecyl chain instead of hexadecyl.
(2-((1-Oxododecyl)amino)ethoxy)acetic acid: Contains a dodecyl chain.
(2-((1-Oxotetradecyl)amino)ethoxy)acetic acid: Features a tetradecyl chain.
Uniqueness
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities. Its ability to integrate into lipid bilayers and participate in various chemical reactions makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
66654-00-0 |
|---|---|
Formule moléculaire |
C20H39NO4 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
2-[2-(hexadecanoylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-16-17-25-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
PQTYIEUPYGPQHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
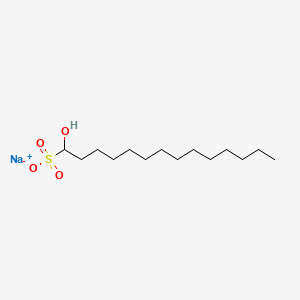

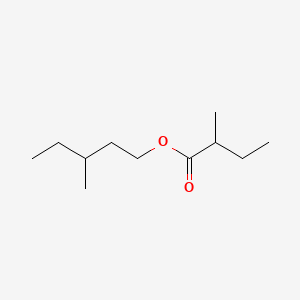
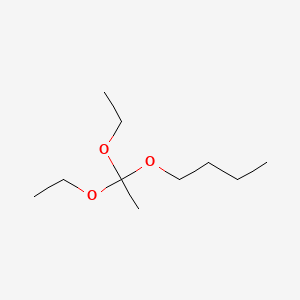

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
